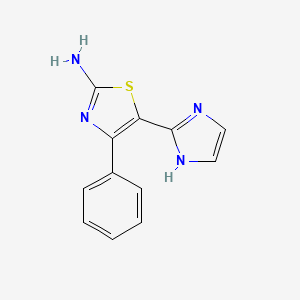

5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine

Description

Contextualization of Thiazole (B1198619) and Imidazole (B134444) Scaffolds in Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of drug discovery, with nitrogen- and sulfur-containing ring systems being particularly prominent. scispace.com Among the five-membered heterocycles, the thiazole and imidazole rings are fundamental pharmacophores, each contributing to the biological activity of numerous natural products and synthetic drugs. scialert.netresearchgate.net

The thiazole ring, an aromatic structure containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.net Its presence is noted in a wide array of therapeutic agents, including antimicrobial drugs like Sulfathiazole, the antiretroviral agent Ritonavir, and the antineoplastic drug Tiazofurin. researchgate.net The versatility of the thiazole nucleus allows it to interact with various biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.com The 2-aminothiazole (B372263) moiety, in particular, is a common starting point for the synthesis of new bioactive compounds. asianpubs.orgnih.gov

Similarly, the imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a vital component of many biologically essential molecules, including the amino acid histidine and purines in DNA. scispace.comscialert.net This scaffold is amphoteric, meaning it can act as both an acid and a base, which allows it to participate in various biological interactions, including enzyme binding. scispace.comjacsdirectory.com Consequently, imidazole derivatives have been developed for a wide range of therapeutic applications, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities. scialert.net

The established and diverse biological profiles of both thiazole and imidazole make them frequent subjects of investigation in the synthesis of novel compounds with potential therapeutic value. scialert.net

Significance of Hybrid Heterocyclic Compounds in Contemporary Chemical Biology Investigations

A prominent strategy in modern drug design is the concept of molecular hybridization . This approach involves covalently linking two or more distinct pharmacophores, each with known biological activity, into a single "hybrid" molecule. mdpi.comnih.gov The primary goal of this strategy is to create new chemical entities with potentially enhanced affinity and efficacy, a modified biological activity spectrum, or the ability to overcome drug resistance mechanisms. jacsdirectory.comacs.org

By combining two well-established scaffolds like thiazole and imidazole, researchers aim to harness the biological potential of both rings in a synergistic or additive manner. nih.gov The resulting hybrid compound may interact with multiple biological targets or may possess a unique three-dimensional structure that allows for novel interactions with a single target. This approach is considered a rational and efficient tool in the search for new lead compounds, as it builds upon the known properties of its constituent parts. jacsdirectory.comacs.org The synthesis of imidazole-thiazole hybrids, therefore, represents a targeted effort to explore new chemical space and develop multifunctional agents for treating complex diseases. nih.gov

Research Rationale and Scope for 5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine

The specific molecular architecture of this compound is a direct result of the rational drug design principles discussed above. The rationale for its synthesis and investigation is built upon the recognized therapeutic potential of its core components:

The 2-Amino-4-phenylthiazole Core: This scaffold is a well-documented platform for developing agents with potent biological activity. The phenyl group at position 4 is a common feature in many active derivatives, and the amino group at position 2 provides a convenient handle for further chemical modification or can be a key interaction point with biological targets. researchgate.netresearchgate.net

The Imidazole Moiety: The incorporation of the imidazole ring is intended to introduce or enhance biological activity. Given the broad-spectrum effects of imidazole derivatives, this addition could confer antimicrobial or cytotoxic properties to the final compound. scialert.net

Therefore, the primary research rationale for investigating this compound is to explore the potential synergistic or novel bioactivity arising from the fusion of these two powerful pharmacophores.

The scope of research on such a compound typically involves a multi-stage process:

Chemical Synthesis: Development of a synthetic route to produce the target molecule, often involving the reaction of a precursor like imidazole-hydrazinecarbothioamide with a phenacyl bromide derivative. nih.gov

Structural Characterization: Confirmation of the chemical structure using analytical techniques such as NMR, IR, and mass spectrometry. nih.gov

Biological Screening: In vitro evaluation of the compound's efficacy against a panel of clinically relevant microorganisms (bacteria and fungi) and various human cancer cell lines.

While specific research data for this compound is not detailed in the available literature, the activity of closely related hybrid structures provides a clear indication of its potential areas of application. For instance, studies on other novel imidazole-thiazole hybrids have demonstrated their potential as both antimicrobial and anticancer agents. nih.govscilit.com The tables below present findings from such studies on structurally analogous compounds, illustrating the typical biological activities and potency ranges observed for this class of molecules.

Detailed Research Findings on Structurally Related Compounds

The following data tables summarize the biological activities of compounds structurally related to this compound, demonstrating the therapeutic potential of the imidazole-thiazole hybrid scaffold.

Table 1: In Vitro Anticancer Activity of an Analogous Imidazole-Thiazole Hybrid

This table shows the cytotoxic activity of a representative imidazole-thiazole hybrid compound against a human cancer cell line. The IC₅₀ value indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 5a | A549 (Lung Carcinoma) | 33.52 | nih.govscilit.com |

Data represents the activity of a structurally related imidazole-thiazole hybrid, not the title compound itself.

Table 2: In Vitro Antimicrobial Activity of Analogous Imidazole-Thiazole Hybrids

This table presents the Minimum Inhibitory Concentration (MIC) values for a series of novel imidazole-thiazole hybrids against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 5a | 125 | 250 | 250 | 250 | nih.gov |

| 5b | 125 | 250 | 250 | 500 | nih.gov |

| 5c | 125 | 250 | 500 | 500 | nih.gov |

| 5d | 125 | 125 | 250 | 250 | nih.gov |

| 5e | 125 | 250 | 250 | 500 | nih.gov |

| 5f | 125 | 125 | 250 | 250 | nih.gov |

Data represents the activity of a series of structurally related imidazole-thiazole hybrids, not the title compound itself.

Table 3: In Vitro Anticancer Activity of Related 4-Phenylthiazol-2-amine Derivatives

This table showcases the cytotoxic potential of various derivatives built upon the 4-phenylthiazol-2-amine scaffold against several human cancer cell lines, further highlighting the rationale for exploring this chemical class.

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) | SF-268 (CNS) IC₅₀ (µM) | Reference |

| 9 | 1.1 | 1.9 | 2.1 | researchgate.net |

| 14a | 1.5 | 1.2 | 1.8 | researchgate.net |

| Doxorubicin (Ref.) | 4.5 | 5.2 | 4.9 | researchgate.net |

Data represents the activity of structurally related 4-phenylthiazol-2-amine derivatives, not the title compound itself.

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c13-12-16-9(8-4-2-1-3-5-8)10(17-12)11-14-6-7-15-11/h1-7H,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBHWHHXOSTSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258105 | |

| Record name | 5-(1H-Imidazol-2-yl)-4-phenyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929975-33-7 | |

| Record name | 5-(1H-Imidazol-2-yl)-4-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Imidazol-2-yl)-4-phenyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 1h Imidazol 2 Yl 4 Phenyl 1,3 Thiazol 2 Amine and Its Derivatives

Established Synthetic Routes to 1,3-Thiazole-2-amine Systems

The 2-aminothiazole (B372263) moiety is a foundational component of the target molecule, and its synthesis is well-documented in chemical literature. The most prominent and widely utilized method is the Hantzsch thiazole (B1198619) synthesis . bepls.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or its derivatives. bepls.comclockss.org For the synthesis of a 4-phenyl-1,3-thiazol-2-amine core, the reaction would utilize 2-bromoacetophenone (B140003) and thiourea. clockss.org

Key features of the Hantzsch Synthesis:

Reactants: α-halocarbonyl compound and a thioamide-containing species (e.g., thiourea).

Mechanism: Involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Versatility: The substitution pattern on the thiazole ring can be easily varied by changing the starting α-haloketone and thiourea derivative. clockss.org

Other classical methods for thiazole synthesis include the Robinson–Gabriel synthesis and the Cook–Heilborn synthesis, although the Hantzsch method remains the most direct route for 2-aminothiazole systems. bepls.com One-pot variations of the Hantzsch synthesis have also been developed, for instance, by reacting aromatic methyl ketones directly with thiourea in the presence of an in-situ halogenating agent like copper(II) bromide. clockss.org

Strategies for the Construction of the 1H-Imidazole Moiety

The 1H-imidazole ring can be constructed through various synthetic pathways, often categorized by the number of bonds formed in the key cyclization step. wikipedia.org A cornerstone of imidazole (B134444) synthesis is the Debus-Radziszewski imidazole synthesis , which is a multi-component reaction. wikipedia.orgresearchgate.net

This reaction involves the condensation of three key components:

An α-dicarbonyl compound (e.g., glyoxal)

An aldehyde

Two equivalents of ammonia (B1221849) researchgate.net

This method is highly adaptable for producing substituted imidazoles. wikipedia.orgnih.gov For instance, reacting a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) in a one-pot, four-component synthesis can yield highly substituted imidazoles in good yields. organic-chemistry.org Other strategies include the Van Leusen Imidazole Synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, providing a regioselective route to 1,4- or 1,5-disubstituted imidazoles. wikipedia.orgorganic-chemistry.org

Convergent and Divergent Synthetic Approaches to 5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine

Synthesizing the target molecule involves the strategic connection of the thiazole and imidazole heterocycles. This can be achieved through sequential, linear steps or through more efficient one-pot procedures.

A sequential or convergent approach involves the synthesis of advanced intermediates corresponding to each heterocyclic ring, which are then coupled.

Route A: Thiazole-First Approach: This strategy begins with the synthesis of a functionalized 2-amino-4-phenylthiazole. For example, a 2-amino-4-phenylthiazole-5-carbaldehyde could be synthesized, which then serves as the aldehyde component in a subsequent Radziszewski-type reaction with an α-dicarbonyl compound and ammonia to construct the imidazole ring at the C5 position of the thiazole.

Route B: Imidazole-First Approach: Alternatively, a pre-formed 1H-imidazole with a suitable functional group, such as 1H-imidazole-2-carbaldehyde, could be used as a starting material. This aldehyde can be elaborated into a more complex intermediate that contains the necessary framework to undergo a Hantzsch-type cyclization to form the thiazole ring.

Route C: Coupling Approach: A third method involves the synthesis of a 2-bromo-4-phenyl-1,3-thiazole intermediate, which can then be coupled with 1H-imidazole under catalyzed conditions, such as a copper-catalyzed Ullmann-type coupling. nih.gov This method, however, would typically place the imidazole ring at the C2 position of the thiazole. To achieve the desired C5 substitution, one would need to start with a 5-bromo-4-phenyl-1,3-thiazol-2-amine (B1610532) derivative and couple it with an appropriate organometallic imidazole species.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and operational steps. bepls.comsruc.ac.uk While a specific MCR for this compound is not widely reported, a hypothetical approach can be designed based on established principles.

A potential MCR could involve the reaction of:

Thiourea: Source for the N-C-S backbone of the 2-aminothiazole.

A functionalized α-haloketone: Such as 3-bromo-1-phenylpropane-1,2-dione. This provides the C4-phenyl and C5-carbonyl functionalities.

An aldehyde and ammonia source: These would react with the C5-carbonyl of the thiazole intermediate in situ to form the imidazole ring.

Such an approach would be highly convergent and atom-economical but would require careful optimization of reaction conditions to control selectivity and avoid the formation of side products. semanticscholar.org

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sequential (Thiazole-First) | Build the thiazole ring, functionalize it at C5, then build the imidazole ring. | Good regiochemical control. Uses well-established reactions. | Multiple steps, requires purification of intermediates, potentially lower overall yield. |

| Sequential (Coupling) | Synthesize functionalized thiazole and imidazole precursors separately and then couple them. | High modularity, allowing for diverse analogues. | Coupling reactions can be sensitive; may require expensive catalysts. |

| One-Pot MCR | Combine all starting materials in a single reaction to form the final product. | High efficiency, atom economy, reduced waste, and shorter reaction times. bepls.comsruc.ac.uk | Requires extensive optimization, potential for side products, purification can be challenging. |

Advanced Synthetic Techniques and Green Chemistry Considerations for this compound Analogues

Modern synthetic chemistry emphasizes the use of environmentally benign methods, a concept known as green chemistry. researchgate.net These principles can be applied to the synthesis of the target molecule and its derivatives to reduce waste, energy consumption, and the use of hazardous materials. nih.govresearcher.life

Several advanced and green techniques are applicable:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes enhance product purity by providing rapid and uniform heating. bepls.comresearcher.life This technique is well-suited for both Hantzsch thiazole synthesis and various imidazole-forming reactions. semanticscholar.org

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.netnih.gov

Catalysis: The use of reusable, non-toxic catalysts, including biocatalysts or solid-supported catalysts, can improve the sustainability of the synthesis by minimizing waste and allowing for easier product purification. sruc.ac.ukmdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reactants together (mechanochemistry), represents an ideal green chemistry approach by eliminating solvent waste entirely. researchgate.net

| Technique | Advantage | Applicability to Target Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. bepls.com | Applicable to both thiazole and imidazole ring formation steps. |

| Ultrasonic Irradiation | Energy efficiency, mild conditions, enhanced reaction rates. mdpi.com | Can be used to accelerate condensation and cyclization reactions. |

| Green Solvents (e.g., Water, Ethanol) | Low toxicity, reduced environmental pollution, increased safety. nih.gov | Suitable for Hantzsch synthesis and certain multi-component reactions. |

| Recyclable Catalysts | Reduced waste, cost-effectiveness, simplified purification. sruc.ac.ukmdpi.com | Can be employed in coupling steps or cyclization reactions. |

Methodologies for Structural Characterization of Synthesized Compounds

Once synthesized, the unambiguous identification and characterization of this compound are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Specific chemical shifts and coupling patterns would confirm the presence of the phenyl, imidazole, and thiazole rings and their substitution pattern. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (of the amine and imidazole), C=N, C=C, and C-S bonds would be expected, confirming the key structural features. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed can also offer additional structural information. nih.gov

Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared against the calculated values for the proposed structure to verify its empirical formula. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles with absolute certainty. researchgate.net

Molecular Mechanism of Action and Target Elucidation for 5 1h Imidazol 2 Yl 4 Phenyl 1,3 Thiazol 2 Amine Derivatives

Identification of Cellular and Subcellular Targets

The anticancer activity of imidazole (B134444) and thiazole (B1198619) derivatives is often linked to their ability to interact with specific molecular targets that are crucial for cancer cell proliferation and survival. Studies on structurally related compounds suggest that derivatives of 5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine may engage with several key cellular components.

Key potential targets identified for similar heterocyclic compounds include:

Protein Kinases: Certain imidazole derivatives have been found to exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways. For example, specific N-1 arylidene amino imidazole-2-thiones demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase. mdpi.com The inhibition of these kinases can disrupt angiogenesis and cell proliferation signaling.

Microtubules: The cytoskeletal protein tubulin is another target for thiazole-containing compounds. Some thiazole-peptide hybrids, such as tubulysins, act as microtubule depolymerizing agents. nih.gov By disrupting microtubule dynamics, these compounds can halt cell division, leading to cell cycle arrest and apoptosis. nih.gov

Histone Deacetylases (HDACs): Thiazole-based peptidomimetics have also been identified as inhibitors of histone deacetylases (HDACs). nih.gov HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

The specific cellular and subcellular targets for derivatives of this compound would likely depend on the nature and position of substituents on the core scaffold.

Elucidation of Molecular Pathways Affected by Compound Interaction

Interaction with cellular targets initiates a cascade of events, altering key molecular pathways that govern cell fate. Research into related imidazole and thiazole compounds has shed light on the pathways commonly affected.

Mitochondrial Apoptotic Pathway: A common mechanism for imidazole derivatives is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov One study on a novel imidazole derivative, compound 4f, showed that it significantly increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in HeLa cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspases. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. The inhibition of this pathway is a target for cancer therapy. A study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative (FABT) revealed its ability to inhibit the activation of ERK1/2 in A549 lung carcinoma cells. nih.gov This inhibition can block downstream signaling required for cell cycle progression. nih.gov

The table below summarizes the effects of representative imidazole and thiazole derivatives on specific molecular pathways.

| Compound/Derivative Class | Cell Line | Affected Pathway | Key Molecular Changes |

| Imidazole derivative (4f) | HeLa | Mitochondrial Apoptosis | ↑ Bax expression, ↓ Bcl-2 expression, ↑ Caspase-3 expression nih.gov |

| 2-amino-1,3,4-thiadiazole (FABT) | A549 | ERK1/2 Pathway | Inhibition of ERK1/2 activation, ↑ p27/Kip1 expression nih.gov |

| Imidazole-2-thiones (4d, 5) | MCF-7 | Kinase Signaling | Inhibition of VEGFR-2 and B-Raf kinase mdpi.com |

Studies on Induced Cellular Responses (e.g., cell cycle arrest, apoptosis induction in research models)

The culmination of target engagement and pathway modulation by these compounds is the induction of specific cellular responses, primarily apoptosis and cell cycle arrest, which have been observed in various cancer research models.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many chemotherapeutic agents. nih.gov Derivatives of both imidazole and thiazole have demonstrated pro-apoptotic activity. In HeLa cells, an imidazole derivative was shown to induce apoptosis in 68.2% of cells after 24 hours of treatment. nih.gov This was accompanied by a significant increase in the expression of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Similarly, certain imidazole-2-thiones were shown to induce pre-G1 apoptosis in MCF-7 breast cancer cells. mdpi.com

Cell Cycle Arrest: In addition to apoptosis, the ability to halt the cell cycle is another critical anticancer mechanism. Different derivatives have been shown to arrest the cell cycle at various phases.

G2/M Phase Arrest: Imidazole derivatives 4d and 5 were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com This type of arrest prevents cells from entering mitosis, often as a result of DNA damage or microtubule disruption. nih.gov

G0/G1 Phase Arrest: A 2-amino-1,3,4-thiadiazole derivative, FABT, was reported to induce cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov This was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1, which prevents the transition from the G1 to the S phase. nih.gov

The following table presents research findings on the cellular responses induced by related compounds.

| Compound/Derivative | Cell Line | Cellular Response | Phase of Arrest |

| Imidazole derivative (4f) | HeLa | Apoptosis | N/A nih.gov |

| Imidazole-2-thione (4d) | MCF-7 | Apoptosis & Cell Cycle Arrest | G2/M mdpi.com |

| Imidazole-2-thione (5) | MCF-7 | Apoptosis & Cell Cycle Arrest | G2/M mdpi.com |

| 2-amino-1,3,4-thiadiazole (FABT) | A549 | Cell Cycle Arrest | G0/G1 nih.gov |

Structure Activity Relationship Sar and Structural Optimization of 5 1h Imidazol 2 Yl 4 Phenyl 1,3 Thiazol 2 Amine Scaffolds

Impact of Substituent Variations on Thiazole (B1198619) Ring at Position 4 and 5

The substituents at positions 4 and 5 of the thiazole ring play a pivotal role in modulating the biological profile of the compounds. The spatial arrangement and electronic properties of these groups can significantly influence the molecule's interaction with biological targets.

The phenyl group at position 4 is a critical determinant of activity. Modifications to this aromatic ring can lead to substantial changes in efficacy. For instance, in related thiazole derivatives, the introduction of a para-substituent on the C4-phenyl ring has been shown to enhance biological effects. Specifically, the presence of a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities in certain series of compounds. nih.gov This suggests that electron-withdrawing groups at this position may be favorable for specific antimicrobial activities. The size and lipophilicity of substituents at this position also matter, with studies indicating that groups larger than a methyl group can be tolerated and that lipophilic substituents often yield better results.

Table 1: Impact of Substitutions at Thiazole Positions 4 and 5

| Position | Substituent Variation | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Position 4 (Phenyl Ring) | p-Bromophenyl | Increased antifungal and antituberculosis activity in related scaffolds. | nih.gov |

| Position 4 (Phenyl Ring) | Lipophilic groups | Generally improved activity in certain thiazole series. | nih.gov |

| Position 5 | Acyl groups (e.g., Acetate (B1210297), Anilido, Acetyl) | Conferred antibacterial activity to related compounds. | nih.gov |

| Position 5 | Phenyl group | Essential for carbonic anhydrase III inhibitory activity in a specific series. | nih.gov |

Influence of Amino Group Modifications at Position 2 of Thiazole

The 2-amino group on the thiazole ring is a versatile handle for chemical modification and a crucial site for biological interactions, often acting as a hydrogen bond donor. Its modification can either enhance or diminish the pharmacological activity, depending on the specific biological target.

In some contexts, a free, unmodified 2-amino group is essential for activity. For example, studies on certain enzyme inhibitors have revealed that the presence of the unsubstituted -NH2 group is a strict requirement for potent inhibitory action, suggesting it is directly involved in binding to the active site. nih.gov

Conversely, derivatization of the 2-amino group can unlock or potentate other activities.

Acylation: Converting the amino group into an amide has been a successful strategy in developing potent therapeutic agents. The reaction of 2-aminothiazoles with various acid chlorides can yield N-acylated derivatives with significant biological effects, including anticancer and antimicrobial properties. nih.govmdpi.com

Schiff Base Formation: Condensation of the 2-amino group with aldehydes can furnish Schiff bases, which have demonstrated a broad spectrum of antimicrobial activities. nih.gov The resulting imine moiety can be critical for target interaction.

Alkylation and Urea (B33335)/Thiourea (B124793) Formation: The synthesis of N-alkylated derivatives or the conversion to urea and thiourea analogs are other common modifications that can modulate the compound's physicochemical properties and biological profile.

These findings indicate that the 2-amino position is a key "hotspot" for structural optimization, where modifications can be tailored to achieve desired therapeutic effects. nih.govnih.gov

Table 2: Effect of 2-Amino Group Modifications on Activity

| Modification Type | General Outcome | Example Activities | Reference |

|---|---|---|---|

| Unmodified (Free -NH₂) | Essential for specific enzyme inhibition. | Carbonic Anhydrase III inhibition. | nih.gov |

| Acylation (Amide formation) | Can enhance or introduce new activities. | Anticancer, antimicrobial. | nih.govmdpi.com |

| Schiff Base (Imine formation) | Often leads to potent antimicrobial agents. | Antibacterial, antifungal. | nih.gov |

Role of Imidazole (B134444) Ring Substitutions on Activity Profiles

The imidazole ring is a privileged structure in medicinal chemistry due to its unique physicochemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov Substitutions on the imidazole ring of the 5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine scaffold can fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

Modifications can be made at several positions on the imidazole ring:

N1-Position: The nitrogen atom bearing a hydrogen atom is a common site for substitution. Alkylation or arylation at this position can alter the molecule's lipophilicity and steric profile, which can influence cell permeability and target binding.

C4 and C5-Positions: Introducing substituents on the carbon atoms of the imidazole ring can also significantly impact activity. For example, the synthesis of 2-(2,4,5-triphenyl-imidazol-1-yl)-thiazoles, where the imidazole is heavily substituted, has been reported in the development of antimicrobial agents. mdpi.com The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electronic distribution within the imidazole ring and its ability to interact with biological targets.

The versatility of the imidazole scaffold allows for the creation of diverse chemical libraries, leading to compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov

Rational Design Principles for Enhanced Biological Efficacy and Selectivity

The rational design of more potent and selective analogs based on the this compound scaffold relies on integrating the SAR data from its constituent parts. Key principles for optimization include:

Target-Specific Modification: The optimal substitution pattern is highly dependent on the intended biological target. For instance, to design a potent antifungal agent, one might introduce an electron-withdrawing group (e.g., bromine) at the para-position of the C4-phenyl ring. nih.gov For certain enzyme inhibitors, maintaining a free 2-amino group is paramount. nih.gov

Fine-Tuning Physicochemical Properties: Substitutions on the C4-phenyl and C5-imidazole rings can be used to modulate properties like solubility, lipophilicity (LogP), and metabolic stability. This is crucial for improving the pharmacokinetic profile of a lead compound.

Leveraging Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can lead to improved activity or reduced toxicity. For example, the thiazole ring itself is sometimes considered a bioisosteric replacement for other five-membered heterocycles. nih.gov

Computational Modeling: The use of in silico tools such as molecular docking is invaluable for rational drug design. nih.gov Docking studies can predict the binding modes of different derivatives within a target's active site, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach allows for a more focused and efficient optimization process. nih.govbeilstein-journals.org

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop novel drug candidates with superior efficacy and selectivity.

Computational Chemistry and in Silico Modeling for 5 1h Imidazol 2 Yl 4 Phenyl 1,3 Thiazol 2 Amine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. For 5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine, this method is essential for identifying potential protein targets and understanding the molecular basis of its activity. Studies on closely related 4-phenyl-thiazol-2-amine derivatives have successfully used molecular docking to investigate their binding affinity against targets such as the estrogen receptor (ER-α) and various kinases. nih.goveco-vector.comasianpubs.org

The structural features of this compound—containing hydrogen bond donors (the amino group and imidazole (B134444) N-H), hydrogen bond acceptors (the thiazole (B1198619) and imidazole nitrogen atoms), and aromatic rings (phenyl and imidazole)—suggest its capability to form a variety of interactions within a protein's active site. Docking simulations for analogous imidazole-thiazole hybrids have shown interactions such as:

Hydrogen Bonds: Crucial for anchoring the ligand within the binding pocket.

π-π Stacking: Occurring between the compound's aromatic rings and aromatic residues of the protein, such as phenylalanine (PHE) or tryptophan (TRP). nih.gov

Hydrophobic Interactions: Involving the phenyl group, which can fit into hydrophobic pockets of the target protein. nih.govnih.gov

π-Cation Interactions: Possible between the electron-rich aromatic rings and positively charged amino acid residues like arginine (ARG). nih.gov

| Structural Moiety | Potential Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Imidazole Ring (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Imidazole/Thiazole Nitrogens | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound have been published, research on related scaffolds, such as 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, demonstrates the utility of this approach. semanticscholar.org

For a series of analogs based on the this compound scaffold, a 3D-QSAR study would be invaluable. Such a model would correlate biological activity (e.g., IC50 values) with physicochemical descriptors. These descriptors typically include:

Steric Fields: Relating to the size and shape of the molecule.

Electrostatic Fields: Pertaining to the distribution of charge.

Hydrophobic Fields: Describing the lipophilicity of different regions of the molecule.

The resulting QSAR model could predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model can be constructed.

Key pharmacophoric features would likely include:

One or two Hydrogen Bond Donors (HBD) from the amine and imidazole groups.

Two or three Hydrogen Bond Acceptors (HBA) from the heterocyclic nitrogen atoms.

One Aromatic Ring (AR) feature from the phenyl group.

Once developed, this pharmacophore model can be used as a 3D query to perform virtual screening of large chemical databases. This process rapidly identifies other structurally diverse molecules that possess the same critical features, allowing for the discovery of novel chemical scaffolds with the potential for similar biological activity.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

For this compound, an MD simulation could be used to:

Validate the binding pose predicted by molecular docking.

Assess the stability of key hydrogen bonds and hydrophobic interactions over time.

Analyze the flexibility of the ligand within the active site.

Calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone.

Such simulations are crucial for confirming whether the initial docked pose is energetically stable and for understanding the dynamic behavior that governs the ligand's interaction with its target.

In Silico Assessment of Compound Potential for Research Tool Development

Before a compound is synthesized for use as a research tool or a therapeutic lead, its pharmacokinetic properties are often predicted using in silico methods. This includes the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. Studies on related 4-phenyl-thiazol-2-amine derivatives have shown that their ADME properties fall within acceptable limits for potential drug candidates. nih.goveco-vector.com

For this compound, computational tools can predict key parameters that determine its potential as a viable research compound.

| Parameter | Description | Significance |

|---|---|---|

| LogP (Lipophilicity) | The partition coefficient between octanol (B41247) and water. | Influences solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | Count of N-H/O-H bonds and N/O atoms. | Affects solubility and binding interactions. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. | Helps predict if a compound is likely to be orally active. |

| Toxicity Prediction | Assessment for potential mutagenicity, carcinogenicity, etc. | Flags potential liabilities early in the research process. |

By leveraging this suite of computational tools, researchers can build a comprehensive in silico profile of this compound. This profile helps to prioritize its synthesis, guide experimental testing, and unlock its potential as a valuable molecule for chemical biology and medicinal chemistry research.

Future Perspectives and Research Applications of 5 1h Imidazol 2 Yl 4 Phenyl 1,3 Thiazol 2 Amine in Chemical Biology

Development as Research Probes for Biological Systems

The unique structural architecture of 5-(1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine makes it a promising candidate for development as a research probe to investigate complex biological systems. The imidazole (B134444) and thiazole (B1198619) rings can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like proteins and nucleic acids. mdpi.com This inherent binding capability is a crucial characteristic for a molecular probe.

By strategically modifying the core structure, for instance, through the introduction of fluorescent tags or photoaffinity labels, derivatives of this compound could be synthesized to visualize and identify specific cellular targets. The phenyl and amine groups on the thiazole ring offer convenient points for chemical modification without drastically altering the core scaffold's binding properties. Such probes could be invaluable tools for target identification and validation in drug discovery, helping to elucidate the mechanism of action of potential therapeutic agents. The development of such chemical probes is a burgeoning area in medicinal chemistry, with heterocyclic hybrids being recognized for their potential in this domain. mdpi.com

Potential as Pre-clinical Lead Compounds for Specific Biological Activities

The combination of the thiazole and imidazole rings in this compound suggests a high likelihood of diverse biological activities. Thiazole derivatives are known for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.com Similarly, imidazole-containing compounds are integral to many existing drugs and exhibit a broad spectrum of bioactivities. nih.gov

The synergistic effect of these two heterocycles within a single molecule could lead to novel or enhanced biological activities. For example, various thiazole-imidazole hybrids have been synthesized and evaluated for their potent antimicrobial and anticancer properties. nih.gov The 2-aminothiazole (B372263) moiety, in particular, is a common feature in compounds with significant biological activity. nih.gov Therefore, this compound represents a strong starting point for optimization as a pre-clinical lead compound. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of analogues, would be a critical next step in identifying derivatives with potent and selective activity against specific biological targets.

| Potential Biological Activity | Rationale based on Structural Motifs | Relevant Research Areas |

| Anticancer | Thiazole and imidazole rings are present in many anticancer agents. | Oncology, Drug Discovery |

| Antimicrobial | The 2-aminothiazole scaffold is a known pharmacophore for antimicrobial activity. nih.gov | Infectious Diseases |

| Anti-inflammatory | Thiazole derivatives have shown anti-inflammatory properties. nih.gov | Immunology, Pharmacology |

| Antiviral | Both imidazole and thiazole moieties have been explored for antiviral drug development. nih.gov | Virology |

Integration into Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The thiazole scaffold has been successfully employed in fragment screening campaigns. mdpi.com The relatively small size and diverse chemical functionalities of this compound make it and its derivatives suitable candidates for inclusion in fragment libraries. The imidazole and thiazole rings provide a rigid core that can be elaborated with different substituents to explore the chemical space around a target's binding site. The 2-aminothiazole substructure, while a potential source of non-specific binding, can also serve as a valuable anchor point for fragment growing and optimization if its interactions are well-characterized. mdpi.com

| FBDD Parameter | Relevance of this compound |

| Molecular Weight | The core structure has a relatively low molecular weight, suitable for a fragment library. |

| Complexity | The heterocyclic nature provides structural complexity and diverse interaction points. |

| Solubility | The presence of nitrogen atoms can enhance aqueous solubility, a desirable property for fragments. |

| Synthetic Tractability | The synthesis of thiazole and imidazole derivatives is well-established, allowing for the creation of diverse analogues. |

Interdisciplinary Research Directions in Heterocyclic Compound Development

The future development of this compound and related compounds will necessitate a highly interdisciplinary approach. This will involve collaborations between synthetic organic chemists, medicinal chemists, computational chemists, and biologists.

Synthetic chemists will be tasked with developing efficient and versatile synthetic routes to this compound and its analogues. Medicinal chemists will then design and synthesize libraries of these compounds for biological screening. Computational chemists can employ molecular modeling and docking studies to predict the binding of these compounds to various biological targets, thereby guiding the synthetic efforts. nih.gov Finally, biologists will be responsible for evaluating the biological activity of these compounds in vitro and in vivo, and for elucidating their mechanisms of action. This collaborative effort is essential for translating the potential of this promising heterocyclic scaffold into tangible applications in chemical biology and medicine.

Q & A

Q. Basic

- Single-crystal X-ray diffraction : Determines molecular geometry and intermolecular interactions (e.g., mean C–C bond length = 0.003 Å, R factor = 0.042, evidence 1).

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., δ 3.61–7.21 ppm for imidazole-thiazole protons, evidence 2).

- HPLC and TLC : Ensure purity and monitor synthetic intermediates (evidence 2, 19).

Q. Advanced

- Substituent variation : Modify the phenyl or imidazole groups (e.g., fluorination or methoxy substitutions) to assess electronic effects on bioactivity (evidence 5).

- In vitro assays : Test against enzymes like phenylalanyl tRNA synthetase (evidence 2) or microbial targets to quantify IC₅₀ values.

- Data correlation : Use regression models to link substituent properties (e.g., lipophilicity, Hammett constants) with activity trends (evidence 5).

Q. Advanced

- Meta-analysis : Compare assay conditions (e.g., pH, temperature) across studies (evidence 5).

- Orthogonal validation : Confirm activity using alternative assays (e.g., enzyme inhibition vs. cell viability, evidence 12, 17).

- Control experiments : Rule out off-target effects via knockout models or competitive binding assays (evidence 15).

Q. Basic

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates (evidence 4, 19).

- Catalysts : POCl₃ for cyclization (evidence 7); palladium/copper salts for cross-coupling (evidence 15).

- Temperature control : Reflux (~90°C) optimizes yield while minimizing side reactions (evidence 7).

Q. Advanced

- Molecular docking : Simulate binding poses with targets (e.g., benzothiazole-docked conformations in evidence 4).

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales (evidence 4).

- QSAR models : Predict bioactivity using descriptors like logP and topological polar surface area (evidence 5).

Q. Advanced

- Intermediate stability : Protect reactive groups (e.g., amines) to prevent degradation (evidence 19).

- Catalyst loading : Optimize stoichiometry (e.g., 1.1 equiv of reactants, evidence 2).

- Workup protocols : Use pH-controlled precipitation (e.g., NH₃ adjustment to pH 8–9, evidence 7).

Q. Basic

- Enzyme inhibition : Measure IC₅₀ against targets like PheRS (evidence 2).

- Antimicrobial testing : Agar dilution or broth microdilution assays (evidence 12).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (evidence 17).

Q. Advanced

- Fluorine substitution : Enhances lipophilicity and metabolic stability (evidence 5).

- Steric hindrance : Bulky groups (e.g., trifluoromethyl) may reduce binding affinity (evidence 5).

- Electronic effects : Electron-withdrawing groups (e.g., nitro) modulate thiazole ring reactivity (evidence 6).

Q. Advanced

- Detailed protocols : Specify catalyst batches, solvent grades, and drying methods (evidence 7, 19).

- Analytical standardization : Use identical NMR (e.g., DMSO-d₆) and HPLC conditions (evidence 2).

- Inter-lab validation : Share characterized samples for cross-testing (evidence 1, 15).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.